

Application Notes: Measuring Thrombin Generation in Plasma Using **Chromozym TH**

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Compound of Interest

Compound Name: *chromozym TH*

Cat. No.: *B1668914*

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Introduction

Thrombin is a pivotal serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[1][2] The measurement of thrombin generation provides a comprehensive assessment of the overall function of the hemostatic system, offering insights into both hypo- and hypercoagulable states.[3][4] Thrombin Generation Assays (TGA) are global assays that reflect the balance between procoagulant and anticoagulant drivers in plasma.[2][5] Chromozym® TH, a chromogenic substrate, offers a reliable and straightforward method for the kinetic determination of thrombin activity.[6]

Principle of the Assay

The Thrombin Generation Assay using **Chromozym TH** is based on the enzymatic cleavage of the substrate by thrombin.[1] The reaction is initiated in platelet-poor plasma by the addition of a trigger, typically a combination of tissue factor (TF) and phospholipids.[5] As thrombin is generated, it cleaves the chromogenic substrate, Tos-Gly-Pro-Arg-4-nitranilide-acetate (**Chromozym TH**), releasing the yellow-colored compound p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the thrombin activity and is monitored by measuring the change in absorbance at 405 nm over time. The resulting thrombin generation curve allows for the determination of key parameters that characterize the coagulation potential of the plasma sample.[1][2]

Materials and Reagents

- **Chromozym TH** (e.g., from Sigma-Aldrich/Roche)[7]
- Platelet-Poor Plasma (PPP): Prepared from citrated whole blood by double centrifugation.
- Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3)
- Bovine Serum Albumin (BSA)
- Coagulation Trigger (e.g., a mixture of recombinant tissue factor and synthetic phospholipids)
- Calcium Chloride (CaCl₂) solution
- Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (37°C).
- 96-well microplates (clear, flat-bottom)
- Calibrator: A preparation with a known amount of thrombin activity (e.g., alpha-2-macroglobulin-thrombin complex) is essential for converting absorbance units to thrombin concentration (nM).[3][5]

Experimental Protocols

Reagent Preparation

a. Tris Buffer (pH 8.3):

- Dissolve 605.5 mg of Tris base and 1.33 g of NaCl in approximately 75 ml of double-distilled water.
- Adjust the pH to 8.3 using 2 M HCl.
- Add 100 mg of BSA.
- Bring the final volume to 100 ml with double-distilled water.

- Store at +2 to +8°C for up to 3 months.

b. **Chromozym TH** Stock Solution (1.9 mM):

- Dissolve 5 mg of **Chromozym TH** in 4 ml of double-distilled water.
- Store in aliquots at -20°C for long-term storage or at +2 to +8°C for up to 4 weeks.

c. Working **Chromozym TH**/Calcium Chloride Solution:

- Prepare fresh before each assay.
- The final concentration in the well should be optimized, but a typical starting point is a working concentration of approximately 0.2 mM for the substrate.
- Combine the **Chromozym TH** stock solution with a CaCl₂ solution to achieve the desired final concentrations upon addition to the plasma.

d. Coagulation Trigger:

- Reconstitute the tissue factor/phospholipid reagent according to the manufacturer's instructions to achieve the desired final concentration (e.g., 1-5 pM TF).

Plasma Sample Preparation

- Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
- Prepare Platelet-Poor Plasma (PPP) by centrifuging the blood at 2000 x g for 15 minutes at room temperature.
- Carefully aspirate the supernatant (plasma) and centrifuge it again at 10,000 x g for 10 minutes to remove residual platelets.
- Aliquot the PPP and store at -80°C until use. Thaw samples rapidly at 37°C before the assay.

Thrombin Generation Assay Protocol (96-well plate format)

This protocol is adapted for a final reaction volume of 120 μL .

- Pre-warm: Pre-warm the microplate reader to 37°C. Allow all reagents and plasma samples to reach room temperature before use.
- Dispense Plasma and Trigger:
 - In a 96-well plate, add 80 μL of PPP to each sample well.
 - To separate calibrator wells, add 80 μL of PPP.[8]
 - Add 20 μL of the coagulation trigger (TF/phospholipid mixture) to the sample wells.
 - Add 20 μL of thrombin calibrator to the calibrator wells.[8]
- Incubation: Incubate the plate at 37°C for 10 minutes.[8]
- Initiate Reaction:
 - Start the reaction by adding 20 μL of the pre-warmed **Chromozym TH**/CaCl₂ working solution to all wells.[8]
- Kinetic Reading:
 - Immediately place the plate in the microplate reader.
 - Measure the absorbance at 405 nm every 20-30 seconds for a total of 60-90 minutes.

Data Analysis

- Calibration: Use the signal from the thrombin calibrator well to convert the rate of change in absorbance ($\Delta A/\text{min}$) to thrombin concentration (nM). The software provided with most modern plate readers can perform this calculation.[5]
- Thrombogram Generation: Plot the thrombin concentration (nM) versus time (minutes) to generate the thrombogram (thrombin generation curve).
- Parameter Calculation: From the thrombogram, several key parameters are calculated:

- Lag Time (min): The time to the start of thrombin generation.
- Endogenous Thrombin Potential (ETP, nM*min): The area under the curve, representing the total amount of thrombin generated.[9]
- Peak Thrombin (nM): The maximum concentration of thrombin reached.
- Time to Peak (min): The time required to reach the peak thrombin concentration.

Data Presentation

The following tables provide representative data for thrombin generation parameters in different plasma conditions. These values are illustrative and can vary based on the specific reagents and conditions used.

Table 1: Typical Thrombin Generation Parameters in Normal Human Plasma

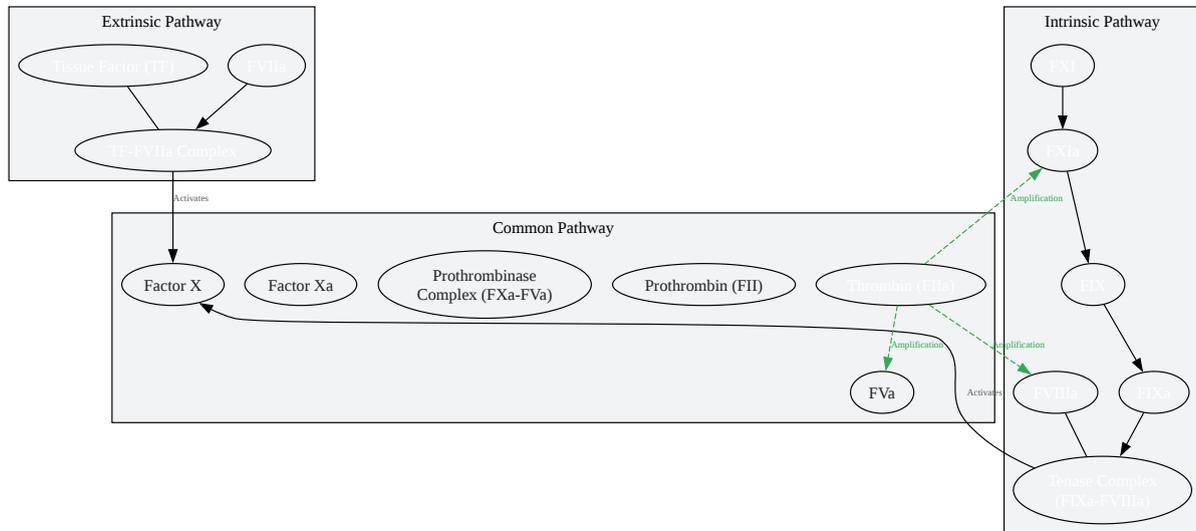
Parameter	Value Range (Low TF Trigger, ~1 pM)	Value Range (High TF Trigger, ~5 pM)
Lag Time (min)	3.0 - 10.3[10]	1.4 - 3.7[10]
ETP (nM*min)	1134 - 2518[10]	1413 - 2658[10]
Peak Thrombin (nM)	103 - 398[10]	256 - 479[10]
Time to Peak (min)	5.6 - 16.0[10]	3.4 - 6.7[10]

Table 2: Effect of Coagulation Factor Deficiencies on Thrombin Generation

Plasma Condition	Lag Time	ETP	Peak Thrombin
Normal Plasma	Normal	Normal	Normal
Factor VIII Deficient (Hemophilia A)	Prolonged[11]	Reduced	Significantly Reduced[11]
Factor IX Deficient (Hemophilia B)	Prolonged[11]	Reduced	Significantly Reduced[11]
Factor VII Deficient	Prolonged[11]	Reduced	Reduced[11]
Prothrombin (Factor II) Deficient	Prolonged	Significantly Reduced[11]	Significantly Reduced[11]

Visualizations

Coagulation Cascade Leading to Thrombin Generation`dot



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Caption: Step-by-step experimental workflow for the **Chromozym TH**-based thrombin generation assay.

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